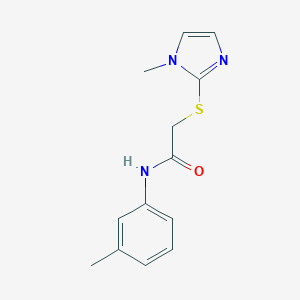
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a compound with potential applications in scientific research. This compound is also known as BRD4 inhibitor and is used in the study of various diseases, including cancer, inflammation, and viral infections.
Wirkmechanismus
BRD4 inhibitors, including 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one, bind to the acetyl-lysine recognition pocket of BET proteins, preventing their interaction with chromatin and subsequent gene expression regulation. This leads to the downregulation of genes involved in cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects
The use of BRD4 inhibitors, including 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one, has been shown to have several biochemical and physiological effects. In cancer cells, BRD4 inhibition leads to the downregulation of oncogenes, resulting in decreased cell proliferation and increased apoptosis. Inflammatory responses are also reduced through the downregulation of pro-inflammatory cytokines. Additionally, BRD4 inhibitors have been shown to have antiviral effects by inhibiting viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one in lab experiments has several advantages. It is a potent and selective inhibitor of BRD4, making it a useful tool for studying the role of BET proteins in disease. Additionally, it has been shown to have low toxicity in vitro and in vivo.
However, there are also limitations to the use of this compound. Its solubility is limited, which can affect its bioavailability and efficacy. Additionally, its potency can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one in scientific research. One potential application is in the study of cancer immunotherapy, as BRD4 inhibition has been shown to enhance the antitumor immune response. Additionally, the development of more potent and selective BRD4 inhibitors could lead to the identification of new therapeutic targets for various diseases. Finally, the use of this compound in combination with other drugs could lead to synergistic effects and improved treatment outcomes.
Conclusion
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a compound with potential applications in scientific research. Its ability to inhibit BRD4 and other BET proteins makes it a useful tool for studying the role of these proteins in various diseases. While there are limitations to its use, its low toxicity and selectivity make it a promising compound for future research.
Synthesemethoden
The synthesis of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one involves the reaction of 4-bromobenzaldehyde with 2,5-dimethoxybenzylamine in the presence of a catalytic amount of glacial acetic acid. The resulting intermediate is then reacted with 2,4-pentanedione in the presence of ammonium acetate to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4. BET proteins are involved in the regulation of gene expression and are implicated in various diseases, including cancer, inflammation, and viral infections. As such, BRD4 inhibitors have potential applications in the study of these diseases.
Eigenschaften
Produktname |
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Molekularformel |
C32H31BrN2O4 |
Molekulargewicht |
587.5 g/mol |
IUPAC-Name |
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C32H31BrN2O4/c1-32(2)17-24-28(25(36)18-32)27(23-16-22(38-3)14-15-26(23)39-4)29(30(37)19-8-6-5-7-9-19)31(34)35(24)21-12-10-20(33)11-13-21/h5-16,27H,17-18,34H2,1-4H3 |
InChI-Schlüssel |
IAEYLPZUGORRJB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)

![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
![2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B304261.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)
![N-(2-cyanophenyl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304272.png)